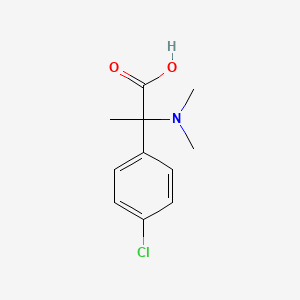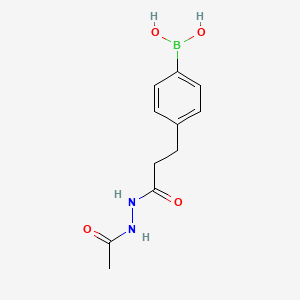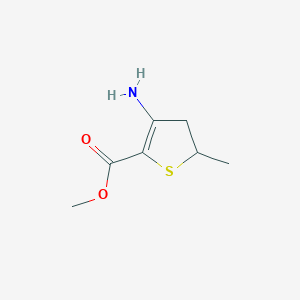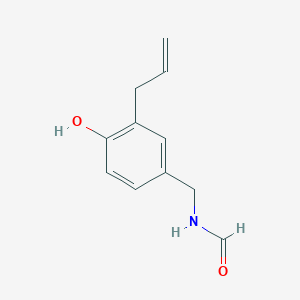
N-(pyrazin-2-yl)piperidine-3-carboxamide
Descripción general
Descripción
“N-(pyrazin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(pyrazin-2-yl)piperidine-3-carboxamide” can be represented by the SMILES string: C1CC(CNC1)C(=O)NC2=NC=CN=C2 . This indicates that the molecule consists of a piperidine ring attached to a pyrazine ring via a carboxamide group .Physical And Chemical Properties Analysis
“N-(pyrazin-2-yl)piperidine-3-carboxamide” is a solid substance at room temperature . It has a molecular weight of 206.24 and a molecular formula of C10H14N4O .Aplicaciones Científicas De Investigación
Co-crystallization and Supramolecular Chemistry
The co-crystallization behavior of isomeric pyridine carboxamides, including derivatives similar to N-(pyrazin-2-yl)piperidine-3-carboxamide, with antitubercular drugs like Pyrazinoic acid, highlights the importance of these compounds in understanding drug interactions at the molecular level. The study by Prasad et al. (2015) reveals that alterations in the carboxamide position influence the steric and electrostatic compatibility between molecules, affecting their intermolecular interactions and supramolecular assembly, leading to the formation of either cocrystals or eutectics. This research aids in the comprehension of drug formulation and stability (Prasad et al., 2015).
Pharmacological Research
Compounds structurally related to N-(pyrazin-2-yl)piperidine-3-carboxamide have been studied for their pharmacological properties, particularly as cannabinoid receptor antagonists. Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives, providing insights into the molecular requirements for potent and selective antagonistic activity at the brain cannabinoid CB1 receptor. This research contributes to the understanding of the cannabinoid system and the development of compounds that could negate the adverse effects of cannabinoids (Lan et al., 1999).
Antitubercular Agents
The quest for potent antitubercular agents has led to the design and synthesis of novel derivatives, including those related to N-(pyrazin-2-yl)piperidine-3-carboxamide. Srinivasarao et al. (2020) developed a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The findings from this study not only present potential new therapeutic options for tuberculosis but also demonstrate the utility of such derivatives in medicinal chemistry (Srinivasarao et al., 2020).
Automated Synthesis and Flow Chemistry
Ingham et al. (2014) discussed the use of open-source software and a Raspberry Pi® computer for controlling multiple flow chemistry devices in the automated flow preparation of compounds like pyrazine-2-carboxamide and its derivatives. This research showcases the advancements in chemical synthesis technologies and their application in the efficient and automated preparation of complex molecules, including those related to N-(pyrazin-2-yl)piperidine-3-carboxamide (Ingham et al., 2014).
Propiedades
IUPAC Name |
N-pyrazin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-2-1-3-11-6-8)14-9-7-12-4-5-13-9/h4-5,7-8,11H,1-3,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBRQZEJRAMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazin-2-yl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



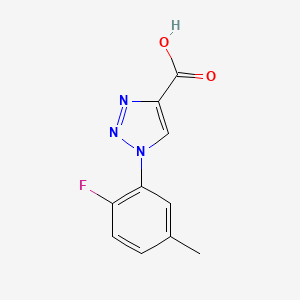
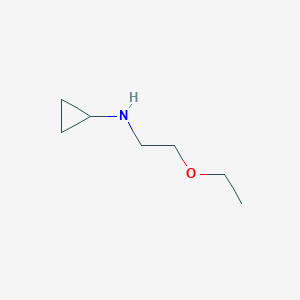
![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)

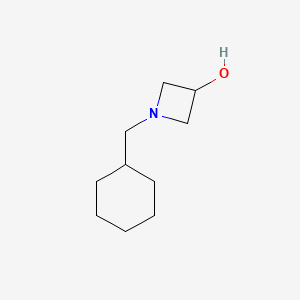


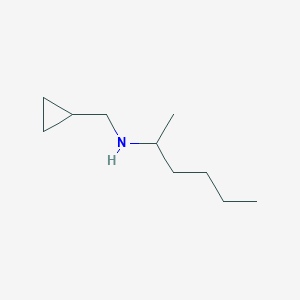
![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
